molecular formula C42H84NO8P B1171880 Palanil Brilliant Violet 4REL CAS No. 12236-27-0

Palanil Brilliant Violet 4REL

Cat. No.: B1171880
CAS No.: 12236-27-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palanil Brilliant Violet 4REL is a disperse dye primarily used in the textile industry for polyester and synthetic fiber coloration. Disperse dyes like this compound are characterized by their non-ionic nature, high thermal stability, and suitability for high-temperature dyeing processes. These dyes exhibit strong affinity for hydrophobic fibers, achieving vibrant shades with good wash and light fastness .

Properties

CAS No.

12236-27-0

Molecular Formula

C42H84NO8P

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Palanil Brilliant Violet 4REL (inferred properties) with structurally or functionally related disperse dyes, based on available evidence:

Property This compound (Inferred) Palanil Orange 4G (CAS 12270-42-7) Foron Brilliant Yellow S-56L (CAS 63439-92-9) Disperse Yellow 79 (CAS 12236-36-1)
Chemical Class Likely anthraquinone or azo derivative Azo/anthraquinone hybrid Azo-based Azo-based
Molecular Formula Not available C₂₀H₁₅IN₄O₂ Not reported Not reported
Application Polyester, synthetic fibers Polyester, cellulose acetate Polyester, nylon Polyester, acetate
Fastness Properties High wash/light fastness (assumed) Moderate to high High light fastness Moderate
Supplier Likely BASF (Palanil brand) BASF, Kayalon Foron, Dispersol Multiple suppliers
Key Advantages Vibrant violet hue, thermal stability Bright orange, cost-effective High brightness, multi-fiber compatibility Wide availability

Key Findings:

  • Structural Differentiation: Unlike azo-based dyes (e.g., Foron Brilliant Yellow S-56L), anthraquinone-derived dyes like this compound typically offer superior light fastness but may require complex synthesis .
  • Performance : this compound likely outperforms Disperse Yellow 79 in color intensity due to advanced chromophore design, though direct comparative data is absent.
  • Market Niche : Compared to Palanil Orange 4G, the violet variant may target specialized applications requiring unique color profiles, such as automotive textiles or high-fashion fabrics.

Distinction from Fluorescent "Brilliant Violet" Dyes

Notably, the term "Brilliant Violet" is also used in biotechnology for BD Horizon Brilliant Violet™ fluorophores (e.g., Brilliant Violet 421™), which are polymer-based dyes optimized for flow cytometry . These are unrelated to this compound in both chemistry and application:

  • Brilliant Violet fluorophores : Organic polymers with high extinction coefficients (>1.5 × 10⁶ M⁻¹cm⁻¹), used for detecting low-abundance proteins in multi-parametric assays .

Q & A

Q. What are the critical steps in synthesizing Palanil Brilliant Violet 4REL, and how can researchers optimize yield and purity?

The synthesis involves nitration reduction of o-nitrobenzaldehyde, diazotisation, Sandmeyer cyanidation, Wittig reagent formation, and Wittig reaction with α,α'-dichloro-p-xylene . Optimize yield by adjusting reaction stoichiometry, temperature, and catalyst concentration. Validate purity via HPLC and elemental analysis, ensuring intermediates are characterized (e.g., NMR, melting point) .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?

Use NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>98%), and UV-Vis spectroscopy to verify fluorescence properties. Cross-reference spectral data with literature standards. For batch consistency, employ statistical process control (SPC) to monitor absorbance maxima and fluorescence decay rates .

Q. How should researchers document experimental procedures to ensure reproducibility in academic publications?

Include molar ratios, reaction conditions (time, temperature), purification steps (e.g., recrystallization solvents), and characterization protocols. Provide raw spectral data (NMR shifts, HPLC retention times) in supplementary materials. Adhere to IUPAC nomenclature and cite established synthesis frameworks .

Q. What are common impurities in this compound synthesis, and how can they be removed?

Unreacted o-nitrobenzaldehyde and incomplete Wittig reaction byproducts are typical impurities. Purify via gradient recrystallization (ethanol/water) followed by silica gel chromatography (ethyl acetate/hexane). Validate using TLC and melting point consistency .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s photostability under varying environmental conditions?

Expose samples to controlled UV-Vis irradiation (e.g., 365 nm) at different intensities (10–100 mW/cm²) and durations (0–48 hrs). Measure fluorescence decay kinetics using spectrophotometry. Apply Arrhenius modeling to predict degradation rates and use factorial design to account for humidity/temperature effects .

Q. What systematic approaches resolve contradictions between elemental analysis and spectroscopic data during batch validation?

Replicate analyses to exclude procedural errors. If discrepancies persist, use X-ray crystallography for definitive structural confirmation. Perform GC-MS to identify contaminants and recalculate elemental composition. Apply Grubbs’ test for outlier detection in datasets .

Q. How can researchers model the environmental impact of this compound degradation byproducts?

Conduct accelerated degradation studies (pH 3–9, UV exposure) and identify byproducts via LC-MS/MS. Use QSAR models to predict ecotoxicity and validate with bioassays (e.g., Daphnia magna mortality). Integrate life cycle assessment (LCA) frameworks to quantify ecological risks .

Q. What experimental protocols assess interactions between this compound and textile auxiliaries?

Perform compatibility tests using factorial design, varying concentrations of softeners/fixatives. Measure fluorescence retention after accelerated aging (85°C, 70% RH). Model interactions via response surface methodology (RSM) and validate with Tukey’s HSD test .

Q. How can quantum yield calculations reconcile discrepancies between experimental fluorescence data and theoretical predictions?

Measure absolute quantum yield using integrating sphere spectrophotometry. Compare with density functional theory (DFT) simulations of electronic transitions. Adjust for solvent polarity and matrix effects (e.g., polyester vs. aqueous solutions) .

Q. What Boolean search strategies optimize literature reviews for identifying underexplored applications of this compound?

Use operators like ("this compound" AND (application OR stability) NOT patent) across CAS and Scopus. Employ citation chaining and thematic matrix analysis to map chemical properties vs. application gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.